molecular formula C11H13NO4 B13904082 Ethyl 2-(5-methyl-2-nitrophenyl)acetate

Ethyl 2-(5-methyl-2-nitrophenyl)acetate

Cat. No.: B13904082
M. Wt: 223.22 g/mol
InChI Key: DMTPPKIOPMOGAA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-2-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further substituted with a 5-methyl-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methyl-2-nitrophenyl)acetate typically involves the esterification of 2-(5-methyl-2-nitrophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(5-methyl-2-nitrophenyl)acetic acid+ethanolH2SO4ethyl 2-(5-methyl-2-nitrophenyl)acetate+H2O\text{2-(5-methyl-2-nitrophenyl)acetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-(5-methyl-2-nitrophenyl)acetic acid+ethanolH2​SO4​​ethyl 2-(5-methyl-2-nitrophenyl)acetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-2-nitrophenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Ethyl 2-(5-methyl-2-aminophenyl)acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-(5-methyl-2-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(5-methyl-2-nitrophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methyl-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(5-methyl-2-nitrophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2-nitrophenyl)acetate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

    Ethyl 2-(5-methyl-2-aminophenyl)acetate: The amino derivative obtained by reduction of the nitro group, which has different chemical and biological properties.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-(5-methyl-2-nitrophenyl)acetate

InChI

InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-6-8(2)4-5-10(9)12(14)15/h4-6H,3,7H2,1-2H3

InChI Key

DMTPPKIOPMOGAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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